molecular formula C21H28ClN7O B11237815 N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide

N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide

Cat. No.: B11237815
M. Wt: 429.9 g/mol
InChI Key: NIHUBAJHLHGSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a pyrimidine ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the chlorophenyl group. Common synthetic routes may include:

    Formation of the Piperazine Ring: This step often involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-diketones or β-ketoesters.

    Coupling Reactions: The final step involves coupling the piperazine and pyrimidine rings with the chlorophenyl group using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-cancer or anti-inflammatory agent.

    Chemical Biology: Use as a probe to study molecular interactions and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds may have slight modifications in their structure, leading to different biological activities.

    Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.

    Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H28ClN7O

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C21H28ClN7O/c1-16-15-19(27-9-7-26(2)8-10-27)25-20(23-16)28-11-13-29(14-12-28)21(30)24-18-5-3-17(22)4-6-18/h3-6,15H,7-14H2,1-2H3,(H,24,30)

InChI Key

NIHUBAJHLHGSNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.